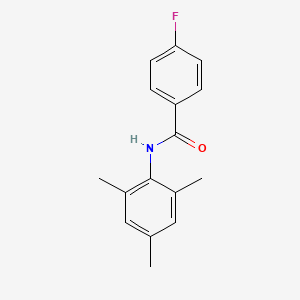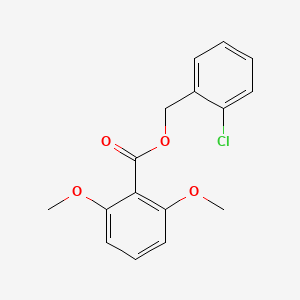![molecular formula C11H12N2O4S2 B6141552 ethyl [6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamate](/img/structure/B6141552.png)
ethyl [6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl [6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamate is a carbamate compound . Carbamates are derived from carbamic acid and have a wide range of biocide activities . They are used in many applications, including as pesticides .
Synthesis Analysis
The synthesis of carbamates involves several chemical mechanisms. One common method involves the reaction of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of urea, carbamates, and thiocarbamates . Another method involves the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst, enabling the direct conversion of low-concentration CO2 into carbamates .Chemical Reactions Analysis
Carbamates can undergo various chemical reactions. For instance, they can be formed from the reaction of urea with ethanol . The yeast and/or lactic acid bacteria added to catalyze the fermentation process generates urea by metabolism of amino acids such as arginine or citrulline .作用機序
Ethyl [6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamate acts as a glutathione peroxidase mimetic, which means it can scavenge reactive oxygen species (ROS) and protect cells from oxidative damage. It also inhibits the activity of various enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase. Additionally, this compound has been found to modulate various signaling pathways involved in cell survival and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It can protect cells from oxidative damage, reduce inflammation, and modulate various signaling pathways involved in cell survival and apoptosis. Additionally, this compound has been found to have neuroprotective effects, including the ability to protect neurons from oxidative stress and reduce inflammation in the brain.
実験室実験の利点と制限
One of the main advantages of ethyl [6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamate is its broad range of biological activities, which makes it a useful tool for studying various diseases and biological processes. Additionally, this compound has been shown to be well-tolerated in animal studies, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of this compound is that it can be difficult to synthesize in large quantities, which may limit its use in some experiments.
将来の方向性
There are a number of potential future directions for research on ethyl [6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamate. One area of interest is its potential use as a therapeutic agent for various diseases, including stroke, Alzheimer's disease, Parkinson's disease, and cancer. Additionally, there is interest in exploring the mechanisms of action of this compound in more detail, as well as developing new derivatives of the compound with improved biological activity. Finally, there is interest in exploring the potential use of this compound in combination with other drugs or therapies to enhance its therapeutic effects.
合成法
Ethyl [6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamate can be synthesized through a multi-step process that involves the reaction of 2-aminobenzenethiol with ethyl chloroformate to form ethyl 2-(benzenesulfanyl)acetate. This intermediate is then reacted with 2-mercaptobenzothiazole to form the final product, this compound.
科学的研究の応用
Ethyl [6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamate has been extensively studied for its various biological activities, including its antioxidant, anti-inflammatory, and neuroprotective properties. It has been shown to have potential therapeutic applications in a range of diseases, including stroke, Alzheimer's disease, Parkinson's disease, and cancer.
Safety and Hazards
特性
IUPAC Name |
ethyl N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4S2/c1-3-17-11(14)13-10-12-8-5-4-7(19(2,15)16)6-9(8)18-10/h4-6H,3H2,1-2H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZRIGLAVJSZLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl {4-[(difluoromethyl)thio]phenyl}carbamate](/img/structure/B6141471.png)

![N,N'-[(4-chlorophenyl)methylene]dibenzamide](/img/structure/B6141502.png)
![[5-ethyl-2-(2-furyl)-1,3-dioxan-5-yl]methanol](/img/structure/B6141523.png)
![1-{[2-(2,4,6-trimethyl-3-cyclohexen-1-yl)-1,3-dioxolan-4-yl]methyl}piperidine](/img/structure/B6141529.png)
![4-{[(4-isopropyl-3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B6141539.png)
![2-methyl-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6141545.png)


![N-[4-(hydrazinosulfonyl)benzyl]acetamide](/img/structure/B6141571.png)
![N-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]-4-methoxyaniline](/img/structure/B6141572.png)
![ethyl 2-amino-1-(2-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B6141588.png)
![2-[(2-chloro-5-nitrobenzoyl)amino]benzoic acid](/img/structure/B6141596.png)
![2-amino-1-(2-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B6141597.png)